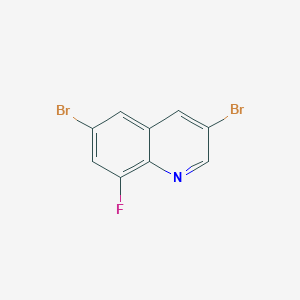
3,6-Dibromo-8-fluoroquinoline
概要
説明
3,6-Dibromo-8-fluoroquinoline is an organic compound with the chemical formula C9H4Br2FN . It is a quinoline derivative with bromine atoms at the 3- and 6-positions and a fluorine atom at the 8-position . It has a very interesting profile of physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-8-fluoroquinoline is represented by the InChI code: 1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H . This indicates the presence of bromine atoms at the 3- and 6-positions and a fluorine atom at the 8-position of the quinoline ring.
Physical And Chemical Properties Analysis
3,6-Dibromo-8-fluoroquinoline is a solid at room temperature . It has a molecular weight of 304.94 g/mol .
科学的研究の応用
Phototoxicity Reduction in Fluoroquinolones
- Reduced Phototoxicity : A study by Marutani et al. (1993) explored the phototoxicity of fluoroquinoline derivatives. The introduction of a methoxy group at the 8 position of the quinoline nucleus, as seen in some fluoroquinolines, was found to significantly reduce phototoxicity under UVA irradiation. This suggests potential modifications in fluoroquinolines, like 3,6-Dibromo-8-fluoroquinoline, for reduced phototoxicity (Marutani et al., 1993).
Development of New Antiparasitical Fluoroquinolones
- Antiparasitical Properties : Anquetin et al. (2005) discussed the synthesis of new fluoroquinolones with potential antiparasitical properties. Their research included design and synthesis of fluoroquinolones with specific substitutions, which could be relevant for developing derivatives of 3,6-Dibromo-8-fluoroquinoline with antiparasitical activities (Anquetin et al., 2005).
Corrosion Detection
- Fluorescent Indicator for Corrosion : Roshan et al. (2018) utilized a derivative of fluoroquinoline as a fluorescent indicator for detecting corrosion in metals. The study indicates that fluoroquinoline derivatives could be used in corrosion detection applications (Roshan et al., 2018).
Metalation and Functionalization in Organic Synthesis
- Organic Synthesis : Ondi et al. (2005) investigated the metalation and functionalization of fluoroquinolines, which could include compounds like 3,6-Dibromo-8-fluoroquinoline. Their work provides insights into the synthesis processes that can be applied to these compounds (Ondi et al., 2005).
Fluorogenic Properties in Metal Complexes
- Fluorogenic Ligands in Metal Complexes : Park et al. (2016) studied 8-Hydroxyquinoline, a similar compound to 3,6-Dibromo-8-fluoroquinoline, for its fluorogenic properties when complexed with metal ions. This research suggests potential applications in the development of fluorescent materials and sensors (Park et al., 2016).
Antitumor Properties
- Potential in Antitumor Agents : Chou et al. (2010) explored quinolin-4-one derivatives for their antitumor properties. Derivatives of 3,6-Dibromo-8-fluoroquinoline may hold potential for developing new antitumor agents (Chou et al., 2010).
Safety and Hazards
3,6-Dibromo-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
将来の方向性
While specific future directions for 3,6-Dibromo-8-fluoroquinoline are not available in the retrieved data, the growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
作用機序
Target of Action
Quinolines and fluoroquinolines are known to target bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, and inhibiting them can stop the bacteria from multiplying.
Mode of Action
These compounds inhibit the function of these enzymes by forming a ternary complex with the enzyme and the DNA, preventing the DNA from being unwound and replicated .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to cell death .
Pharmacokinetics
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Some are well-absorbed orally and distributed widely in the body, while others may require intravenous administration .
Result of Action
The result of this action is the death of the bacterial cells, leading to the resolution of the bacterial infection .
Action Environment
The action of quinolines can be influenced by various environmental factors, such as pH and the presence of efflux pumps in the bacterial cells .
特性
IUPAC Name |
3,6-dibromo-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2FN/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCBIMGTGFGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



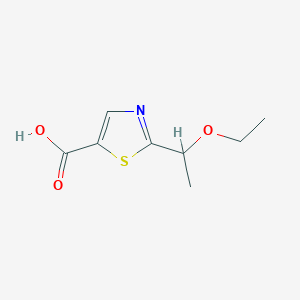
![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)
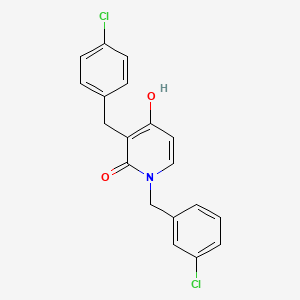
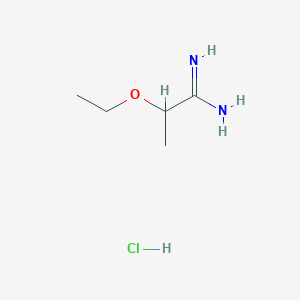
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)
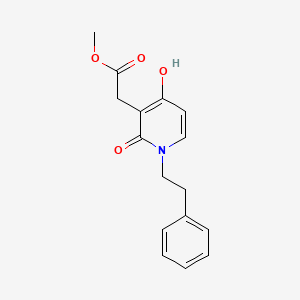

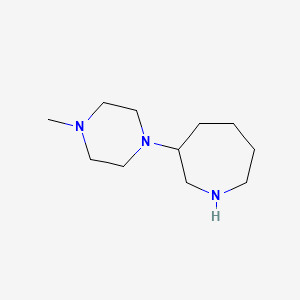
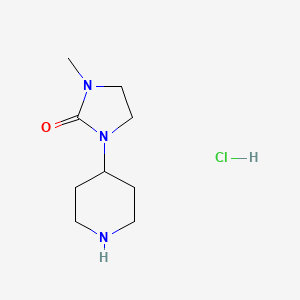
![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)